1-propyl-2-methylimidazole
Overview
Description
1-Propyl-2-methylimidazole is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a propyl group at position 1 and a methyl group at position 2. It is a colorless to pale yellow liquid with a distinctive odor and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-2-methylimidazole can be synthesized through several methods. One common approach involves the alkylation of 2-methylimidazole with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the same alkylation reaction but is optimized for large-scale production with controlled temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-2-methylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1-Propyl-2-methylimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as a catalyst in organic synthesis and as a solvent in chemical reactions.
Mechanism of Action
The mechanism of action of 1-propyl-2-methylimidazole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Propyl-2-methylimidazole can be compared with other similar compounds such as:
1-Methylimidazole: Similar in structure but with a methyl group at position 1 instead of a propyl group. It is used as a solvent and catalyst in organic synthesis.
2-Methylimidazole: Lacks the propyl group and is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
1-Propylimidazole: Similar to this compound but without the methyl group at position 2. It is used in various chemical reactions and as a building block for more complex molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
2-methyl-1-propylimidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-3-5-9-6-4-8-7(9)2/h4,6H,3,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQHSJOKAUDDLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CN=C1C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00902898 | |
Record name | NoName_3474 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00902898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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